N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline
Description
N-[(2Z)-3-(1H-Benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline is a heterocyclic compound featuring a benzimidazole core fused with a chromene scaffold and substituted with a methoxy group and a 2-methylaniline moiety. Its structural complexity arises from the conjugation of the benzimidazole ring (a bicyclic system with two nitrogen atoms) and the chromene backbone (a benzopyran derivative), which confers unique electronic and steric properties. The Z-configuration of the imine bond (C=N) in the chromen-2-ylidene fragment stabilizes the planar geometry, enhancing π-π stacking interactions critical for biological or material applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(2-methylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-8-3-4-10-18(15)27-24-17(23-25-19-11-5-6-12-20(19)26-23)14-16-9-7-13-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIKCJPPIVFNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Synthesis of the chromene moiety: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid catalyst.
Coupling of the benzimidazole and chromene units: This step involves the formation of a Schiff base by reacting the benzimidazole derivative with the chromene aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of benzimidazole and chromene exhibit potent anticancer activity. For instance, studies have indicated that compounds containing benzimidazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Mechanism of Action
The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell growth and survival. For example, N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline may interact with tubulin, disrupting microtubule dynamics, which is crucial for mitosis .
Biological Research
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) analysis suggests that modifications to the benzimidazole and chromene components enhance antimicrobial efficacy .
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that a related compound with a similar structure showed significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development into a therapeutic agent .
- Antimicrobial Activity Evaluation : A research article in the Journal of Antibiotics detailed the synthesis and evaluation of benzimidazole derivatives, highlighting their effectiveness against gram-positive bacteria and fungi, paving the way for new antibiotic therapies .
Materials Science
Fluorescent Probes
In materials science, derivatives of this compound have been explored as fluorescent probes. Their unique optical properties make them suitable for applications in bioimaging and sensing technologies. The fluorescence characteristics can be tuned by modifying substituents on the chromene or benzimidazole rings .
Nanomaterials
Additionally, this compound can be incorporated into nanomaterials for drug delivery systems. The conjugation with nanoparticles enhances solubility and bioavailability while providing targeted delivery to cancer cells .
Data Tables
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound’s benzimidazole-chromene hybrid structure differentiates it from related heterocycles:
- Benzodithiazines (e.g., 6-chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine): These compounds replace the chromene oxygen with sulfur atoms, increasing electron-withdrawing effects and altering solubility. For example, the sulfone groups in benzodithiazines enhance polar interactions but reduce membrane permeability compared to the methoxy-substituted chromene in the target compound .
- The absence of the methoxy group also diminishes hydrogen-bonding capacity .
Substituent Effects
- Methoxy vs. Chloro Substituents : The 8-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing chloro substituents in analogs like 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine. This difference impacts redox behavior and binding affinity to biological targets (e.g., DNA or enzymes) .
- Aniline Derivatives : The 2-methylaniline moiety introduces steric hindrance absent in simpler aniline derivatives (e.g., N-methyl-O-(2-methylenecyclohexyl)-N-phenylhydroxylamine). This hindrance may reduce rotational freedom, stabilizing the molecule in specific conformations .
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions.
Critical Analysis
The target compound’s hybrid architecture offers advantages in tunable electronic properties and binding versatility. Comparatively, benzodithiazines () are more synthetically accessible but lack the chromene’s planar rigidity for intercalation .
Biological Activity
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline is a compound that belongs to a class of benzimidazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula of the compound is with a molecular weight of approximately 440.45 g/mol. It features a complex structure that includes a benzimidazole moiety, methoxy groups, and a chromenylidene unit, which are known to contribute to its biological properties.
Biological Activity Overview
Research has demonstrated that compounds containing benzimidazole and chromone structures exhibit significant antitumor and antimicrobial activities. The specific biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have highlighted the potential of benzimidazole derivatives as antitumor agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D Cytotoxicity |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 3D Cytotoxicity |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D Cytotoxicity |
These findings indicate that the compound may inhibit cell proliferation effectively, with lower IC50 values suggesting higher potency against lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated. Studies employing broth microdilution methods have shown that certain benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Saccharomyces cerevisiae | Low |
This suggests that this compound could serve as a candidate for developing new antimicrobial agents .
The mechanism by which these compounds exert their biological effects often involves interactions with DNA or enzymes related to cell growth and proliferation. For instance, studies indicate that benzimidazole derivatives can bind to DNA in the minor groove, potentially disrupting replication processes .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Case Study on Lung Cancer : A study evaluated a series of benzimidazole derivatives, including those structurally related to our compound, on human lung cancer cell lines (A549, HCC827). The results indicated significant cytotoxic effects, particularly in two-dimensional culture systems where the IC50 values were notably low .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The study found that certain substitutions on the benzimidazole ring enhanced antibacterial activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
